CAY10573

Description

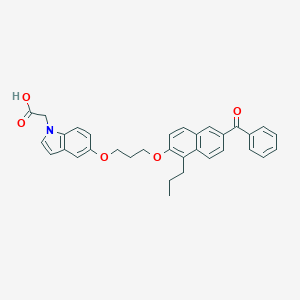

Structure

3D Structure

Properties

IUPAC Name |

2-[5-[3-(6-benzoyl-1-propylnaphthalen-2-yl)oxypropoxy]indol-1-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H31NO5/c1-2-7-29-28-13-10-26(33(37)23-8-4-3-5-9-23)20-24(28)11-15-31(29)39-19-6-18-38-27-12-14-30-25(21-27)16-17-34(30)22-32(35)36/h3-5,8-17,20-21H,2,6-7,18-19,22H2,1H3,(H,35,36) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXWVCCFKIRBLDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C=CC2=C1C=CC(=C2)C(=O)C3=CC=CC=C3)OCCCOC4=CC5=C(C=C4)N(C=C5)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H31NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

521.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Elucidation of Cay10573 S Biological Activities

Modulation of Intracellular Signaling Pathways by CAY10573

This compound exerts its biological effects by modulating intracellular signaling pathways, primarily through its agonistic activity on PPARs. caymanchem.com

Identification of Primary and Secondary Signaling Cascades Affected by this compound

The primary signaling cascade affected by this compound involves the direct activation of peroxisome proliferator-activated receptors (PPARs). caymanchem.comglpbio.comglpbio.com this compound exhibits potent binding and transactivation capabilities for PPARα, PPARγ, and PPARδ. caymanchem.com Specifically, it binds to PPARα, γ, and δ with IC₅₀ values of 113 nM, 50 nM, and 223 nM, respectively. caymanchem.com Its functional activity in transactivating these receptors is demonstrated by EC₅₀ values of 8 nM for PPARα, 70 nM for PPARγ, and 500 nM for PPARδ. caymanchem.com This indicates a stronger binding and functional activity for PPARγ compared to compounds like rosiglitazone (B1679542). caymanchem.com

Table 1: this compound Binding and Transactivation Data for PPAR Isoforms

| PPAR Isoform | Binding (IC₅₀) | Transactivation (EC₅₀) |

| PPARα | 113 nM | 8 nM |

| PPARγ | 50 nM | 70 nM |

| PPARδ | 223 nM | 500 nM |

PPARs are lipid-activated transcription factors that, upon ligand binding, form heterodimers with the retinoid X receptor (RXR) and bind to specific PPAR response elements (PPREs) within the promoters of target genes, thereby regulating gene expression. glpbio.comcaymanchem.com This transcriptional regulation represents the primary mechanism by which this compound influences downstream cellular processes. glpbio.comcaymanchem.com

Secondary signaling cascades are influenced by the changes in gene expression orchestrated by activated PPARs. glpbio.comcaymanchem.com These include pathways involved in the activation of gene expression by SREBF (SREBP), the carnitine shuttle, the circadian clock, cytoprotection by HMOX1, and heme signaling. probes-drugs.org Furthermore, MLL4 and MLL3 complexes regulate the expression of PPARγ target genes in adipogenesis and hepatic steatosis. probes-drugs.org PPARα, for instance, can directly interact with proteins like c-Jun and p65, preventing NF-κB-mediated expression of pro-inflammatory genes such as iNOS, COX-2, and IL-6, thereby diminishing pro-inflammatory signaling. caymanchem.com

Investigation of this compound-Mediated Alterations in Cellular Receptor Signaling

This compound directly alters cellular receptor signaling by acting as a ligand for the nuclear receptors PPARα, PPARγ, and PPARδ. caymanchem.comglpbio.comglpbio.com These PPARs belong to the nuclear receptor superfamily and function as ligand-activated transcription factors. glpbio.comcaymanchem.com In the classical model of PPAR signaling, in the absence of a ligand, the PPAR-RXR dimer associates with a multiprotein corepressor complex that inhibits transcription initiation. caymanchem.com Upon this compound binding, this ligand-receptor interaction leads to the dissociation of these corepressor complexes and the recruitment of coactivator complexes, which then facilitates the initiation of transcription of target genes. caymanchem.com This mechanism represents a fundamental alteration in cellular receptor signaling, directly impacting gene expression programs.

Deciphering the Impact of this compound on Downstream Transcriptional and Translational Regulation

The impact of this compound on downstream regulation is predominantly at the transcriptional level. As a PPAR agonist, this compound directly influences transcriptional regulation by activating PPARs, which are nuclear transcription factors. glpbio.comcaymanchem.com These activated PPARs bind to specific PPREs in the genome, leading to the altered expression of numerous genes involved in various biological processes, including cellular metabolism, adipogenesis, and hepatic steatosis. glpbio.comcaymanchem.comprobes-drugs.org For instance, PPARγ target genes in adipogenesis and hepatic steatosis are regulated by MLL4 and MLL3 complexes. probes-drugs.org

While this compound's direct influence on translational regulation is not explicitly detailed, its profound effects on transcriptional programs can indirectly affect the pool of messenger RNAs (mRNAs) available for translation. khanacademy.orgwikipedia.org Furthermore, given that this compound impacts pathways like insulin (B600854) signaling, and insulin signaling is known to mediate protein translation, an indirect influence on translational regulation can be inferred. bioscience.co.ukyoutube.com Gene expression is a multi-level process, and changes at the transcriptional level often cascade to affect subsequent translational events. khanacademy.orgucl.ac.uk

Role of this compound in Metabolic Homeostasis and Pathophysiological States

This compound, through its action on PPARs, plays a significant role in modulating metabolic homeostasis. glpbio.comglpbio.combioscience.co.uk

Impact on Insulin Signaling Pathway Dynamics and Glucose Metabolism

Peroxisome proliferator-activated receptors (PPARs), including PPARα, PPARγ, and PPARδ, are recognized as critical master regulators of lipid and glucose metabolism and are intimately involved in insulin sensitivity. glpbio.comglpbio.combioscience.co.uk this compound, as a pan-PPAR agonist, influences these fundamental metabolic processes. caymanchem.comglpbio.comglpbio.com

The insulin signaling pathway is crucial for mediating glucose uptake, protein translation, and cell growth. bioscience.co.ukyoutube.com Insulin increases glucose uptake and metabolism in skeletal muscle through signal transduction via protein phosphorylation cascades. nih.gov Impaired insulin action on signal transduction is observed in skeletal muscle from individuals with Type 2 diabetes, highlighting the contribution of molecular defects to insulin resistance. nih.gov this compound's agonism of PPARγ is particularly relevant here, as PPARγ agonists, such as thiazolidinediones (TZDs), have known antidiabetic actions in vivo and control glucose and lipid metabolism. glpbio.comthebiogrid.org

Research tools related to this compound are listed in the context of "Diabetes and Obesity Research Tools" and "Insulin Production and β-Cell Function Research Tools," further emphasizing its relevance to these metabolic areas. bioscience.co.uk Improving insulin sensitivity is considered a key strategy for addressing metabolic imbalances, including those associated with non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH), where insulin resistance is a direct driver of hepatic lipid accumulation. biomol.com By activating PPARs, this compound contributes to the regulation of energy homeostasis, insulin sensitivity, and glucose metabolism. glpbio.comglpbio.combioscience.co.uk

Effects on Glucose Uptake and Cellular Glucose Utilization

The modulation of glucose uptake and cellular glucose utilization is a key aspect of metabolic regulation. Peroxisome proliferator-activated receptors, particularly PPARγ, are known to play a significant role in glucose metabolism and insulin sensitization caltagmedsystems.co.ukiitk.ac.in. Insulin signaling pathways are fundamental mediators of glucose uptake into cells iitk.ac.innih.gov. Given that this compound is a potent PPARγ agonist, demonstrating stronger activity than rosiglitazone, an antidiabetic drug that works as an insulin sensitizer (B1316253) and reduces glucose concentrations wikipedia.orgbiomol.com, it is inferred that this compound influences glucose utilization. While direct experimental data specifically detailing this compound's effect on basal glucose uptake in cellular models is not explicitly detailed in the provided search results, its robust PPARγ agonism suggests a potential to enhance cellular responsiveness to insulin, thereby facilitating glucose uptake and its subsequent utilization within cells.

Modulation of Insulin Sensitivity in Cellular and Organismal Models

This compound's strong agonistic activity on PPARγ is directly relevant to its potential for modulating insulin sensitivity. PPARγ is highly expressed in adipose tissue and plays a crucial role in insulin sensitization caltagmedsystems.co.ukiitk.ac.in. Rosiglitazone, a well-known antidiabetic compound, functions as an insulin sensitizer primarily by binding to PPARγ in fat cells, making them more responsive to insulin wikipedia.orgbiomol.com. As this compound demonstrates superior binding and functional activity for PPARγ compared to rosiglitazone wikipedia.orgciteab.comflybase.orgfishersci.ca, it is expected to exert a significant positive influence on insulin sensitivity. This modulation would involve enhancing the body's response to insulin, which is critical for maintaining glucose homeostasis and is a therapeutic target in metabolic disorders such as type 2 diabetes wikipedia.orgiitk.ac.in.

Regulatory Influence on Glycogenesis and Gluconeogenesis

The peroxisome proliferator-activated receptors, including PPARγ, are broadly involved in energy metabolism and glucose homeostasis biomarker.hucaltagmedsystems.co.ukiitk.ac.in. Glycogenesis, the process of synthesizing glycogen (B147801) for glucose storage, and gluconeogenesis, the synthesis of glucose from non-carbohydrate precursors, are tightly regulated metabolic pathways crucial for maintaining blood glucose levels nih.govqfbio.combioscience.co.ukgusc.lv. While direct experimental evidence specifically detailing this compound's regulatory influence on glycogenesis or gluconeogenesis was not identified in the provided search results, the broader role of PPARs offers insight. PPARγ coactivator-1α (PGC-1α), for instance, is a metabolic sensor involved in the expression of genes important to gluconeogenesis glpbio.com. Gluconeogenesis is hormonally controlled, with insulin inhibiting key enzymes like pyruvate (B1213749) carboxylase, while glucagon (B607659) stimulates it qfbio.com. Given this compound's role as a pan-PPAR agonist, its activation of PPARs, particularly PPARγ, could indirectly influence these pathways by modulating gene expression related to glucose metabolism and insulin signaling. However, specific direct studies on this compound's impact on the rates of glycogen synthesis or glucose production via gluconeogenesis are not available in the current information.

This compound's Interaction with Lipid Metabolism Pathways

PPARs are recognized as master regulators of lipid metabolism, influencing various aspects of lipid homeostasis, including fatty acid transport, triglyceride levels, and energy storage caltagmedsystems.co.ukiitk.ac.in. This compound, as a pan-PPAR agonist, is therefore positioned to significantly interact with and modulate these intricate lipid metabolic pathways.

Analysis of Peroxisome Proliferator-Activated Receptor (PPAR) Modulation

This compound's primary mechanism of action involves its potent agonism of all three PPAR subtypes: PPARα, PPARγ, and PPARδ wikipedia.orgciteab.comflybase.orgfishersci.ca. As detailed in the introduction, it binds to and transactivates these receptors with varying potencies, demonstrating particularly strong activity towards PPARγ wikipedia.orgciteab.comflybase.orgfishersci.ca. This pan-agonistic profile suggests a broad impact on lipid metabolism, as each PPAR subtype plays distinct, yet interconnected, roles:

PPARα: Abundant in the liver, PPARα primarily controls fatty acid transport, reduces triglyceride levels, and increases β-oxidation (fatty acid oxidation), contributing to a dampened inflammatory response caltagmedsystems.co.ukiitk.ac.in.

PPARγ: Highly expressed in adipose tissue, macrophages, and the colon, PPARγ is crucial for insulin sensitization, glucose metabolism, lipid metabolism, and the prevention of oxidative stress. It increases fatty acid storage, lipogenesis, and regulates adipokine production, influencing lipid repartitioning to fat caltagmedsystems.co.ukiitk.ac.in.

PPARδ: Found in muscle, adipose tissue, and liver, PPARδ enhances fatty acid metabolism and exerts anti-inflammatory effects, increasing fatty acid oxidation and promoting obesity resistance caltagmedsystems.co.ukiitk.ac.in.

This compound's ability to activate these receptors positions it as a compound with the potential to coordinately regulate diverse aspects of lipid metabolism, impacting both lipid breakdown and storage processes.

Effects on Fatty Acid Oxidation and Lipid Storage Processes

Conversely, this compound's agonism of PPARγ is associated with increased fatty acid storage and lipogenesis (the synthesis of fatty acids) iitk.ac.in. PPARγ activation can lead to the repartitioning of lipids towards adipose tissue for storage iitk.ac.in. Therefore, this compound's pan-agonistic nature implies a complex interplay: while it may promote fatty acid oxidation through PPARα and PPARδ, its strong PPARγ activation could simultaneously influence lipid storage processes, potentially directing lipids towards adipocytes for storage rather than accumulation in non-adipose tissues like the liver, which is relevant in conditions like non-alcoholic fatty liver disease (NAFLD). Research on mice lacking acetyl-CoA carboxylase 2, which have a higher fatty acid oxidation rate, also showed reduced fat storage in adipose tissue, highlighting the link between oxidation and storage.

Influence on Adipogenesis and Lipolysis

This compound's influence on adipogenesis (the formation of fat cells) and lipolysis (the breakdown of fats) is primarily mediated through its potent activation of PPARγ. PPARγ is a central regulator of adipogenesis, controlling the differentiation of preadipocytes into mature adipocytes and influencing triglyceride accumulation within these cells. Activation of PPARγ generally promotes adipogenesis and lipogenesis iitk.ac.in.

Investigation of this compound in Diabetes and Obesity Research Contexts

The role of this compound as a PPAR agonist positions it as a compound of interest within diabetes and obesity research, given the established involvement of PPARs in metabolic regulation meilunbio.comglpbio.comglpbio.com.

Exploration of Potential Therapeutic Avenues for Metabolic Dysregulation

PPARs are recognized as significant drug targets for the treatment of metabolic disorders meilunbio.comglpbio.comglpbio.com. PPARγ agonists, including thiazolidinediones (TZDs) and compounds like this compound, are associated with antidiabetic actions and the control of glucose and lipid metabolism meilunbio.comglpbio.comcaymanchem.comthebiogrid.org. Metabolic imbalances, such as insulin resistance and dysregulation in lipid metabolism, are intricately linked to the development of conditions like non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH) caymanchem.combiomol.com. Targeting insulin sensitivity, often through PPAR activation, is considered a broad pharmacological strategy for addressing these diseases caymanchem.combiomol.com. This compound is identified as a biochemical tool utilized in research aimed at understanding the molecular underpinnings of diabetes and obesity bioscience.co.ukvincibiochem.it.

Influence of this compound on Glucagon-like Peptide (GLP) Receptor Signaling and Secretion

The available information positions this compound as a research tool within the broader category of GLP receptor ligands and compounds affecting the incretin (B1656795) effect bioscience.co.ukvincibiochem.it. The incretin effect, mediated by gut hormones like glucagon-like peptide-1 (GLP-1), describes the phenomenon where oral glucose elicits a greater insulin secretory response than intravenous glucose nih.govnih.gov. Dipeptidyl peptidase 4 (DPP-4) degrades incretins such as GLP-1, and DPP-4 inhibitors are known to reduce glucagon and glucose levels while increasing insulin secretion bioscience.co.uknih.govfunakoshi.co.jp. GLP-1 receptor agonists directly augment insulin secretion nih.gov. While this compound is listed in contexts related to these pathways, specific research findings detailing its direct influence on GLP receptor signaling or its direct effect on incretin secretion are not explicitly available. Its relevance in this context likely stems from its broader role in glucose metabolism via PPAR activation, which can indirectly impact the physiological environment where incretin signaling plays a role.

Comprehensive Analysis of this compound's Broad Biological Impact

Beyond its primary role in metabolic regulation, this compound is broadly associated with a spectrum of biological activities that extend to fundamental cellular processes, including cell proliferation, survival, migration, cytoskeletal organization, and morphogenesis biomarker.hu.

Regulation of Cell Proliferation and Apoptosis Pathways

Peroxisome proliferator-activated receptors, particularly PPARγ, are known to be involved in various cellular processes beyond metabolism, including adipocyte differentiation and their dysregulation has been linked to diseases such as cancer meilunbio.com. Cell proliferation and apoptosis (programmed cell death) are tightly regulated processes crucial for tissue homeostasis. While this compound is broadly categorized as influencing "cell proliferation" and "survival" biomarker.hu, specific detailed research findings on how this compound directly regulates the molecular pathways of cell proliferation and apoptosis are not extensively documented. The influence of this compound on these pathways is likely exerted through its agonistic effects on PPARs, which can modulate gene expression programs that govern cell cycle progression, cell growth, and cell death mechanisms.

Effects on Cell Migration and Invasion Mechanisms

This compound is also mentioned in the context of influencing "cell migration" and "cytoskeletal organization" biomarker.hu. Cell migration and invasion are complex processes fundamental to development, wound healing, and pathological conditions like cancer metastasis nih.govnih.gov. These processes involve dynamic reorganization of the cytoskeleton and interactions with the extracellular matrix nih.gov. Despite the general mention of this compound's broad biological activities encompassing migration, specific research studies or detailed findings that characterize the direct effects of this compound on cell migration and invasion mechanisms are not explicitly provided in the current available literature. Any potential influence would likely be an indirect consequence of its PPAR agonistic activity, given the known roles of PPARs in modulating cellular signaling pathways that can indirectly impact cell motility and invasive capabilities.

Alterations in Cytoskeletal Organization and Cell Adhesion

Direct, detailed research findings specifically elucidating this compound's impact on cytoskeletal organization and cell adhesion are not extensively documented in the readily available scientific literature. However, given this compound's established role as a PPAR agonist, its influence on these fundamental cellular processes can be inferred through the known regulatory functions of PPARs.

Cytoskeletal organization, involving intricate networks of actin filaments, microtubules, and intermediate filaments, is crucial for maintaining cell shape, facilitating cell migration, and enabling intracellular transport nih.govfrontiersin.orgresearchgate.netmdpi.com. Cell adhesion, mediated by various cell surface receptors, involves dynamic interactions between cells and their extracellular matrix or other cells, profoundly influencing cellular behavior and tissue integrity nih.govmdpi.compurdue.edu. PPARs are known to modulate various cellular processes, including inflammation and differentiation, which can indirectly influence cytoskeletal dynamics and adhesive properties. For instance, inflammatory signals can induce significant cytoskeletal rearrangements and alter cell-cell or cell-matrix adhesion nih.gov. While specific pathways directly linking this compound-mediated PPAR activation to the precise remodeling of cytoskeletal components or changes in adhesion molecule expression require further dedicated investigation, its broad regulatory capacity through PPARs suggests a potential, albeit indirect, role in these processes.

Influence on Cellular Morphogenesis and Differentiation Processes

This compound's potent agonism of PPARγ is particularly relevant to its influence on cellular morphogenesis and differentiation. PPARγ is a master regulator of adipogenesis, the process by which undifferentiated preadipocytes commit to and differentiate into mature adipocytes probes-drugs.orgarvojournals.org. Activation of PPARγ by ligands like this compound promotes the expression of genes critical for lipid metabolism and storage, leading to the characteristic morphological changes associated with adipocyte maturation arvojournals.org.

Beyond adipogenesis, PPARs are implicated in the differentiation of various other cell types, including macrophages, osteoblasts, and epithelial cells probes-drugs.org. Cellular morphogenesis, the process by which cells acquire their specific shapes and organize into tissues and organs, is intricately linked with differentiation ebsco.comnih.govnih.govstem-art.com. As cells differentiate, they undergo programmed changes in gene expression that modify their material properties and drive tissue shaping nih.gov. By activating PPARs, this compound can modulate these differentiation pathways, potentially influencing the resulting cellular morphology and the formation of specific tissue structures. Research utilizing compounds that activate PPARs, such as this compound, contributes to understanding the complex interplay between cell fate determination and morphological development ebsco.comstem-art.comdkfz.de.

Exploration of Anti-inflammatory and Immunomodulatory Effects

The anti-inflammatory and immunomodulatory effects of this compound are a significant area of its biological activity, directly attributable to its role as a pan-PPAR agonist, particularly its potent activity on PPARγ caymanchem.comprobes-drugs.org. PPARs are recognized for their ability to suppress inflammatory responses through various molecular mechanisms probes-drugs.orgmdpi.com.

One key mechanism involves the transrepression of pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1) probes-drugs.orgmdpi.com. PPARγ agonists can interfere with the signaling pathways that activate these factors, thereby inhibiting the expression of inflammatory mediators like inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various pro-inflammatory cytokines including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α) mdpi.commdpi.comfrontiersin.org. For instance, rosiglitazone, a known PPARγ agonist, has been shown to exert anti-inflammatory activity by inhibiting NF-κB activity and increasing I-kappaB levels probes-drugs.org. Given this compound's stronger binding and functional activity for PPARγ compared to rosiglitazone, it is inferred to possess robust anti-inflammatory potential through similar mechanisms caymanchem.com.

Furthermore, PPARs play a role in modulating immune cell function. For example, PPARγ activation can influence macrophage differentiation and polarization, shifting them towards an anti-inflammatory phenotype probes-drugs.orgmdpi.com. The immunomodulatory effects extend to influencing T-cell responses, with PPAR agonists potentially promoting the differentiation of regulatory T cells (Treg cells) and modulating the balance of T helper cell subsets (e.g., Th1/Th17) arvojournals.org. This broad influence on immune cell activity and inflammatory signaling pathways underscores this compound's potential as an agent with significant anti-inflammatory and immunomodulatory properties.

Preclinical and Translational Research Investigations Involving Cay10573

In Vitro Experimental Paradigms for CAY10573

In vitro experimental paradigms utilize controlled laboratory settings, often involving cell cultures or isolated biochemical systems, to investigate the direct effects of a compound. These studies are crucial for initial screening, target identification, and understanding cellular processes cet.bio.

Cell lines and primary cell cultures are widely used in in vitro studies to model various physiological and pathological conditions. HepG2 cells, derived from human hepatocellular carcinoma, are a frequently employed hepatic cell line known for retaining many key enzyme activities and differentiated hepatic functions, making them valuable for liver function research, drug metabolism studies, and toxicity screening cet.bioatcc.orgcytion.comajol.info. While HepG2 cells are broadly utilized for studying cellular responses related to metabolism and drug effects, specific detailed applications or research findings directly involving this compound in HepG2 cells or other primary cell cultures were not extensively detailed in the available literature cet.bioatcc.orgcytion.comtargetmol.cn.

Cell-based assays are instrumental in evaluating the functional impact of compounds on cellular processes such as proliferation, viability, apoptosis, and signal transduction pathways nih.govconceptlifesciences.combdbiosciences.com. These assays provide biologically relevant information on the efficacy of compounds within an intact cellular environment conceptlifesciences.comjanvier-labs.com. For this compound, its functional activity as a PPAR agonist has been a primary focus. This compound has been shown to potently transactivate PPARα, PPARγ, and PPARδ targetmol.cntargetmol.cnclinexprheumatol.org.

Biochemical and enzymatic assays are used to quantify the activity of compounds, often by examining their interaction with target molecules like enzymes or receptors cet.bioglpbio.com. For this compound, these assays have been critical in defining its potency and selectivity as a PPAR agonist. This compound exhibits potent binding to PPARα, PPARγ, and PPARδ, with reported half-maximal inhibitory concentration (IC50) values of 113 nM, 50 nM, and 223 nM, respectively targetmol.cnclinexprheumatol.org. Furthermore, its functional activity, as measured by half-maximal effective concentration (EC50) values for transactivation, is 8 nM for PPARα, 70 nM for PPARγ, and 500 nM for PPARδ targetmol.cnclinexprheumatol.org. Notably, this compound demonstrates stronger binding and functional activity for PPARγ compared to the known antidiabetic compound rosiglitazone (B1679542), which has reported IC50 and EC50 values of 92 nM and 220 nM for PPARγ, respectively targetmol.cnclinexprheumatol.org.

The binding and transactivation data for this compound across PPAR subtypes are summarized in the table below:

| PPAR Subtype | IC50 (nM) targetmol.cnclinexprheumatol.org | EC50 (nM) targetmol.cnclinexprheumatol.org |

| PPARα | 113 | 8 |

| PPARγ | 50 | 70 |

| PPARδ | 223 | 500 |

Gene expression analysis involves determining the pattern of genes expressed at the level of genetic transcription, while protein expression analysis quantifies the levels of specific proteins bio-rad.compromega.com. Techniques such as quantitative real-time PCR (qPCR), microarrays, RNA sequencing (RNA-seq), and Western blotting are commonly employed to assess changes in gene and protein expression in response to a compound bio-rad.complos.orgplos.orgneb.comnih.gov. While these methodologies are standard for investigating the molecular mechanisms of compounds, specific detailed findings on gene or protein expression changes directly induced by this compound treatment were not explicitly identified in the available search results bio-rad.complos.orgplos.orgnih.govnih.govnih.govmdpi.comnih.gov.

In Vivo Research Models for this compound Efficacy and Mechanism Studies

In vivo research models, particularly rodent models, are indispensable for evaluating the efficacy of potential therapeutic compounds in a living system and for elucidating their mechanisms of action within a complex physiological environment nih.govcriver.com.

Rodent models are widely utilized to mimic human metabolic disorders such as obesity and diabetes, enabling researchers to study disease progression and test therapeutic interventions criver.comgubra.dkmeliordiscovery.com. Common models include diet-induced obesity (DIO) models, typically achieved by feeding rodents high-fat or high-density diets to induce weight gain, hyperinsulinemia, insulin (B600854) resistance, and glucose intolerance conceptlifesciences.comscielo.brmdpi.com. Diabetic models often involve chemical induction, such as with streptozotocin (B1681764) (STZ), to induce type 1 or type 2 diabetes by affecting pancreatic β-cells ajol.infojanvier-labs.com. Genetic models like the Zucker Diabetic Fatty (ZDF) rat or db/db mouse are also used to study type 2 diabetes and its complications, characterized by obesity, insulin resistance, and hyperglycemia janvier-labs.comtargetmol.cnmeliordiscovery.com. These models allow for comprehensive assessment of metabolic parameters like body weight, food intake, glucose levels, insulin sensitivity, and lipid profiles scielo.brmdpi.com. While this compound is recognized as a PPAR agonist and is associated with metabolic disorders, specific detailed studies demonstrating its efficacy or elucidating its mechanisms in diet-induced obesity or diabetic rodent models were not explicitly found in the provided search results targetmol.cntargetmol.cnglpbio.com.

Advanced Research Methodologies and Analytical Approaches for Cay10573 Studies

Systems Biology Approaches for Unraveling CAY10573 Networks

Systems biology approaches, including proteomics, metabolomics, and transcriptomics, offer a holistic view of the cellular and molecular changes induced by this compound. By analyzing global changes in proteins, metabolites, and gene expression, researchers can identify the broad biological pathways and networks affected by the compound.

Proteomics, particularly mass spectrometry-based quantitative proteomics, is instrumental in profiling global protein expression levels and post-translational modifications (PTMs) in response to this compound treatment. This technique can identify specific proteins whose abundance or modification state changes, providing direct evidence of cellular responses. For a PPAR agonist like this compound, proteomics can reveal alterations in proteins involved in lipid metabolism, glucose homeostasis, and inflammatory pathways, which are known to be regulated by PPARs caymanchem.com.

Illustrative Research Finding: A hypothetical proteomics study investigating the effects of this compound on adipocytes might reveal changes in the expression of key proteins involved in adipogenesis and fatty acid uptake. For instance, treatment with this compound could lead to an upregulation of fatty acid-binding proteins (FABPs) and lipoprotein lipase (B570770) (LPL), consistent with enhanced lipid metabolism.

Table 1: Illustrative Differential Protein Expression in Adipocytes Treated with this compound (Hypothetical Data)

| Protein Name | Fold Change (Treated/Control) | p-value | Associated Pathway |

| FABP4 | 2.8 | < 0.001 | Lipid Metabolism |

| LPL | 2.1 | < 0.005 | Lipid Metabolism |

| Adiponectin | 1.5 | < 0.01 | Glucose Homeostasis |

| Perilipin-1 | 1.7 | < 0.008 | Lipid Droplet Formation |

Metabolomics involves the comprehensive analysis of small molecule metabolites within biological samples, offering a snapshot of the metabolic state of a cell or organism clsa-elcv.ca. Techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are commonly employed clsa-elcv.canih.gov. For this compound, a PPAR agonist involved in lipid and glucose metabolism, metabolomics can identify shifts in lipid profiles, amino acid levels, and energy intermediates, thereby mapping the metabolic pathways influenced by its activity caymanchem.comendocrine.orgmdpi.com.

Illustrative Research Finding: A hypothetical metabolomics study on liver tissue treated with this compound might show a decrease in circulating triglycerides and an increase in fatty acid oxidation products, reflecting the compound's role in promoting lipid catabolism.

Table 2: Illustrative Changes in Key Metabolite Levels in Liver Tissue Treated with this compound (Hypothetical Data)

| Metabolite Name | Relative Abundance (Treated/Control) | p-value | Metabolic Pathway |

| Palmitoylcarnitine | 1.8 | < 0.001 | Fatty Acid Oxidation |

| Oleoylcarnitine | 1.6 | < 0.002 | Fatty Acid Oxidation |

| Glucose | 0.7 | < 0.01 | Glucose Metabolism |

| Triglycerides (total) | 0.6 | < 0.001 | Lipid Synthesis |

Transcriptomics, primarily through RNA sequencing (RNA-Seq), provides a global view of gene expression changes induced by this compound. Since PPARs function as ligand-activated transcription factors that bind to specific DNA response elements (PPREs) to regulate gene expression, transcriptomics is critical for identifying the direct and indirect transcriptional targets of this compound caymanchem.comresearchgate.net. This can reveal the specific genes and pathways that are activated or repressed, offering insights into the compound's functional outcomes.

Illustrative Research Finding: A hypothetical transcriptomic analysis in a cell line treated with this compound would likely show upregulation of genes known to be controlled by PPARs, such as those involved in fatty acid transport and β-oxidation.

Table 3: Illustrative Differentially Expressed Genes (DEGs) in Response to this compound Treatment (Hypothetical Data)

| Gene Symbol | Fold Change (Treated/Control) | p-value | Known PPAR Regulation |

| CD36 | 3.2 | < 0.001 | PPARγ target |

| ACOX1 | 2.5 | < 0.002 | PPARα target |

| LPL | 2.0 | < 0.005 | PPARγ target |

| UCP2 | 1.8 | < 0.01 | PPARα target |

Biophysical and Structural Biology Techniques

Biophysical and structural biology techniques are essential for understanding the direct molecular interactions between this compound and its target proteins, providing atomic-level details of binding and conformational changes.

X-ray Crystallography: X-ray crystallography is a powerful technique used to determine the three-dimensional atomic and molecular structure of crystalline solids, including proteins and their complexes with small molecules nih.govnih.govlibretexts.orgwikipedia.org. For this compound, co-crystallization with PPAR isoforms (PPARα, PPARγ, PPARδ) would provide a high-resolution structural understanding of how the compound binds to the ligand-binding domain (LBD) of these receptors researchgate.net. This can reveal critical insights into the specific amino acid residues involved in binding, the conformational changes induced upon ligand binding, and the structural basis for its agonistic activity. Such structural data are fundamental for structure-activity relationship (SAR) studies and rational drug design researchgate.net.

Illustrative Research Finding: A hypothetical X-ray crystal structure of this compound bound to PPARγ would show this compound occupying the ligand-binding pocket, forming hydrogen bonds with specific residues (e.g., Ser289, His323) and hydrophobic interactions with residues lining the pocket. The binding would induce a conformational change in helix 12 (H12) of PPARγ, which is critical for coactivator recruitment and subsequent gene transcription nih.gov.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique that provides detailed information about the structure, dynamics, and interactions of molecules in solution researchgate.nethmdb.calibretexts.orgwashington.edu. In the context of this compound, NMR can be used to study the binding kinetics and thermodynamics, as well as to map the binding site on the PPAR protein by observing chemical shift perturbations upon ligand addition. It can also provide insights into the conformational dynamics of PPARs in the presence and absence of this compound, complementing static X-ray crystallography data nih.govnih.gov.

Illustrative Research Finding: A hypothetical 2D ¹H-¹⁵N HSQC NMR experiment on ¹⁵N-labeled PPARγ in the presence of this compound would show significant chemical shift perturbations for residues within the ligand-binding domain, confirming direct interaction. Residues in the H12 region might also exhibit changes, indicating a ligand-induced conformational rearrangement crucial for receptor activation.

Table 4: Illustrative Chemical Shift Perturbations in PPARγ upon this compound Binding (Hypothetical NMR Data)

| Residue | Δδ (ppm) (¹H) | Δδ (ppm) (¹⁵N) | Location in PPARγ |

| Tyr327 | 0.15 | 0.8 | Ligand Binding Pocket |

| His449 | 0.12 | 0.7 | Ligand Binding Pocket |

| Leu453 | 0.08 | 0.4 | Helix 12 |

| Ile281 | 0.07 | 0.3 | Ligand Binding Pocket |

Illustrative Research Finding: A hypothetical SPR study evaluating this compound binding to immobilized PPARα, PPARγ, and PPARδ would generate sensorgrams showing real-time association and dissociation. The kinetic data would confirm this compound's potent binding to PPARγ, as previously reported caymanchem.com, and provide detailed kinetic parameters.

Table 5: Illustrative Binding Kinetic Parameters of this compound with PPAR Isoforms (Hypothetical SPR Data)

| PPAR Isoform | k | k | K |

| PPARα | 1.5 | 0.8 | 53.3 |

| PPARγ | 2.2 | 0.1 | 4.5 |

| PPARδ | 1.0 | 1.2 | 120.0 |

High-Throughput Screening and Assay Development Platforms

High-throughput screening (HTS) platforms, often integrated with automated systems, are pivotal in modern drug discovery and chemical biology. They enable the rapid evaluation of large compound libraries against specific biological targets or pathways, significantly accelerating the identification of novel chemical probes or therapeutic candidates. highresbio.comugent.beyoutube.com

Fluorescence-based assays are highly sensitive and versatile tools widely utilized for detecting and quantifying biological molecules and activities. The development of such assay kits for biomarkers related to this compound would involve several critical steps to ensure robustness and specificity. These assays rely on the principle of fluorescence, where a molecule absorbs light at a specific excitation wavelength and then emits light at a longer, characteristic emission wavelength. rsc.orgtecan.com

For this compound-related biomarkers, assay development would typically begin with identifying a measurable biological event or molecular interaction influenced by this compound. This could involve direct binding events, enzymatic activities, or cellular responses. A fluorescent probe or label would then be designed to report on this event. For instance, if this compound modulates an enzyme, a substrate that yields a fluorescent product upon enzymatic activity could be employed. Alternatively, if this compound interacts with a specific protein, a fluorescence polarization or FRET (Förster Resonance Energy Transfer) assay could be developed, where the change in fluorescence properties indicates binding. mdpi.comnih.govnih.gov

Key considerations in developing these assays include:

Fluorophore Selection: Choosing a fluorophore with appropriate excitation and emission spectra, high quantum yield, and photostability, minimizing interference from autofluorescence in biological samples tecan.com.

Assay Optimization: Titrating reagents (e.g., enzyme, substrate, this compound), optimizing reaction conditions (e.g., pH, temperature, ionic strength), and determining optimal excitation and emission wavelengths and bandwidths to maximize signal-to-noise ratio tecan.comnih.gov.

Validation: Rigorous validation steps, including determining the assay's linearity, sensitivity, reproducibility, and Z'-factor, are crucial to ensure its suitability for high-throughput screening. A Z'-factor typically above 0.5 indicates an excellent assay suitable for HTS mdpi.comnih.govnih.gov.

Such fluorescence-based assays would be instrumental in quantitatively assessing the impact of this compound on specific biological pathways or its interaction with molecular targets, allowing for the precise measurement of its activity or the concentration of related biomarkers.

Automation is an indispensable component of high-throughput screening, enabling the rapid and efficient testing of vast compound libraries to identify modulators of this compound's activity or structurally related compounds with similar or improved properties. Automated HTS platforms integrate robotic systems, liquid handling devices, plate readers, and sophisticated software to manage complex experimental workflows. highresbio.comugent.becolumbia.edutechnologynetworks.com

The process of automated screening for this compound modulators would typically involve:

Library Management: Automated systems manage and dispense compound libraries, ensuring precise and reproducible delivery of small volumes of this compound or test compounds into microtiter plates (e.g., 96-, 384-, or 1536-well plates). ugent.becolumbia.edu

Assay Execution: Robotic arms transport plates between different modules, including dispensers for reagents, incubators for reaction progression, and plate readers for data acquisition. This minimizes human intervention and reduces variability. highresbio.comcolumbia.edu

Data Acquisition and Analysis: Integrated plate readers, often capable of multiple detection modes (e.g., absorbance, fluorescence, luminescence), rapidly acquire data from thousands of wells. Specialized software then processes this raw data, performs quality control checks (e.g., Z'-factor calculation), and identifies "hits" based on predefined criteria. ugent.becolumbia.edu

Hit Validation: Automated systems can also be used for secondary screening, dose-response experiments, and structure-activity relationship (SAR) studies to validate initial hits and characterize their potency and selectivity. ugent.be

By automating these processes, researchers can screen hundreds of thousands to millions of compounds in a short period, significantly increasing the chances of discovering novel this compound modulators or identifying compounds with similar biological profiles. This efficiency is critical for advancing research into this compound's biological roles and potential applications.

Computational and In Silico Modeling for this compound Research

Computational and in silico modeling techniques offer powerful tools for understanding the molecular behavior of this compound, predicting its interactions with biological targets, and guiding the design of novel analogues, thereby reducing the need for extensive experimental work.

Molecular Dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time. By simulating the dynamic behavior of this compound in a biological environment, MD simulations can provide atomic-level insights into its interactions with target proteins, nucleic acids, or membranes. plos.orgrsc.orgarxiv.orgbiorxiv.orgnih.gov

For this compound, MD simulations would typically involve:

System Setup: Preparing a computational model of this compound and its putative biological target (e.g., a protein receptor) within a solvent (e.g., water) and often including ions.

Simulation Execution: Applying classical mechanics principles to calculate the forces between atoms and integrate their equations of motion over a given time period (nanoseconds to microseconds or longer). This allows for the observation of conformational changes, binding/unbinding events, and the stability of the this compound-target complex. plos.orgbiorxiv.org

Trajectory Analysis: Analyzing the generated trajectory data to extract information such as root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), hydrogen bond formation, and binding free energies (e.g., using MM-GBSA/PBSA methods). plos.orgrsc.org

Through MD simulations, researchers could predict the specific amino acid residues involved in this compound binding, identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, salt bridges), and understand the flexibility and dynamics of both this compound and its target upon binding. This information is crucial for structure-based drug design and for elucidating the precise mechanism of action of this compound.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that correlates the chemical structure of compounds with their biological activity. By developing mathematical models, QSAR aims to predict the activity of new, untested compounds based on their molecular descriptors. nih.govnih.govresearchgate.netcresset-group.comresearchgate.net

For this compound, QSAR modeling would be invaluable for designing analogues with improved potency, selectivity, or pharmacokinetic properties:

Data Collection: Gathering a dataset of this compound analogues or related compounds with known biological activities.

Descriptor Calculation: Computing a wide range of molecular descriptors for each compound, which are numerical representations of their physicochemical and structural properties (e.g., molecular weight, logP, polar surface area, electronic properties, topological indices). nih.govresearchgate.netcresset-group.com

Model Building: Employing statistical methods (e.g., multiple linear regression, machine learning algorithms like SVM, Random Forest, Gaussian Process Regression) to establish a relationship between the descriptors and the observed biological activity. nih.govresearchgate.netcresset-group.com

Model Validation and Prediction: Validating the QSAR model using internal and external validation sets to ensure its robustness and predictive power (e.g., R² values, Q² values, RMSE). Once validated, the model can be used to predict the activity of novel this compound analogues before their synthesis, guiding the design process. nih.govnih.govresearchgate.netcresset-group.com

QSAR models can highlight specific structural features or physicochemical properties that are critical for this compound's activity, enabling the rational design of new compounds with optimized profiles, reducing the time and cost associated with experimental synthesis and testing.

Network pharmacology is a holistic approach that integrates systems biology, bioinformatics, and pharmacology to understand the complex interactions between drugs, targets, and diseases within biological networks. It moves beyond the traditional "one drug, one target" paradigm to explore the multi-target and multi-pathway effects of compounds. nih.govnih.govresearchgate.net

For this compound, network pharmacology could be employed to:

Target Identification: Predicting potential direct and indirect targets of this compound by leveraging databases of drug-target interactions, protein-protein interaction networks, and gene expression data.

Network Construction: Building a comprehensive "compound-target-pathway-disease" network to visualize how this compound's predicted targets are interconnected within biological pathways and disease networks. nih.govnih.gov

Pathway Enrichment Analysis: Performing gene ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses on the identified targets to determine the biological processes and signaling pathways most significantly modulated by this compound. nih.govnih.gov

This approach provides a systems-level understanding of this compound's pharmacological actions, offering a more comprehensive view of its potential benefits and guiding further experimental validation.

Comparative Analysis, Challenges, and Future Trajectories in Cay10573 Research

Translation of CAY10573 Research Findings into Novel Scientific Concepts

Research into this compound, a synthetic chemical compound, has significantly contributed to the understanding of peroxisome proliferator-activated receptors (PPARs) and their complex roles in metabolic regulation. This compound is characterized as a pan-PPAR agonist, demonstrating potent binding and functional activity across all three major PPAR subtypes: PPARα, PPARγ, and PPARδ. This broad activity profile distinguishes it from many established PPAR agonists, which often exhibit selectivity for a single subtype.

Detailed investigations have revealed this compound's binding affinities (IC₅₀ values) and transactivation potencies (EC₅₀ values) for each PPAR isoform. Notably, this compound exhibits stronger binding and functional activity for PPARγ compared to the well-known antidiabetic compound rosiglitazone (B1679542). This comparative activity provides a basis for exploring novel scientific concepts related to the nuanced modulation of PPAR pathways.

Binding and Transactivation Profile of this compound

| PPAR Subtype | IC₅₀ (nM) | EC₅₀ (nM) |

| PPARα | 113 | 8 |

| PPARγ | 50 | 70 |

| PPARδ | 223 | 500 |

The pan-agonistic nature of this compound has opened avenues for translating research findings into several novel scientific concepts:

Holistic Metabolic Pathway Modulation: this compound's ability to activate multiple PPAR subtypes simultaneously suggests a more integrated approach to modulating complex metabolic pathways. This leads to the concept that simultaneous, balanced activation of PPARs might offer distinct physiological outcomes compared to targeting individual isoforms, potentially uncovering synergistic or additive effects in metabolic regulation.

Multi-Target Ligand Design Paradigms: The structural features of this compound, as explored in studies such as those on indol-1-yl acetic acids as PPAR agonists, contribute to novel concepts in rational drug design. Understanding how a single molecule can effectively engage multiple receptor targets provides insights into designing next-generation therapeutic agents that could address multifactorial diseases by simultaneously influencing several interconnected biological processes.

Elucidation of PPAR Interplay and Crosstalk: Research with this compound allows for the investigation of the intricate crosstalk and interplay between different PPAR isoforms in various cellular and tissue contexts. This can lead to new concepts about how the activation of one PPAR subtype might influence the activity or expression of others, or how their combined activation orchestrates broader cellular responses beyond what is observed with selective agonists.

Ethical Considerations and Best Practices in this compound Investigations

Investigations involving this compound, like all scientific research, must adhere to stringent ethical considerations and best practices to ensure integrity, responsibility, and the welfare of any subjects involved. It is crucial to note that this compound is designated "for research use only" and is "not for human or veterinary use". This fundamental classification dictates a primary ethical responsibility to prevent its misuse outside of controlled research environments.

Key ethical considerations and best practices in this compound investigations include:

Research Integrity and Honesty: Researchers must uphold the highest standards of honesty in reporting data, results, methods, and procedures. This includes avoiding bias in experimental design, data analysis, and interpretation, and ensuring that all findings are reported accurately, regardless of whether they support the initial hypothesis. Data should be carefully examined to prevent careless errors and negligence.

Responsible Conduct of Research: This encompasses meticulous adherence to established protocols, proper documentation of experiments, and maintaining accurate and complete records. Data archiving is essential, allowing for authenticity verification and potential reanalysis of results by others.

Animal Welfare: If this compound is investigated in animal models for preclinical research, strict ethical guidelines regarding animal care and use must be followed. This includes minimizing pain and distress, providing appropriate housing and veterinary care, and ensuring that animal studies are justified and designed to yield significant scientific knowledge with the fewest possible animals. All research must comply with relevant institutional animal care and use committee (IACUC) regulations.

Data Handling and Confidentiality: While this compound research typically involves molecular or animal studies rather than human subjects, principles of data security and confidentiality remain paramount. All research data should be stored securely to prevent unauthorized access and potential misuse. Transparency in data collection practices and clear policies for data handling are essential.

Transparency and Accountability: Researchers should be transparent about their methodologies and findings, promoting open scientific discourse and peer review. Accountability for research practices, including adherence to ethical guidelines, should be maintained through clear policies and procedures.

Prevention of Misuse: Given this compound's "research use only" status, researchers have an ethical obligation to ensure that the compound is used strictly for its intended purpose and not diverted for unauthorized human or veterinary applications. This involves careful procurement, storage, and disposal practices.

Adherence to these ethical principles and best practices ensures the scientific validity of this compound research while upholding societal trust and responsible scientific conduct.

Q & A

Q. What experimental methods are recommended to validate PPARγ activation by CAY10573 in vitro?

To assess PPARγ activation, use luciferase reporter assays in HEK293 or 3T3-L1 cells transfected with a PPARγ-responsive promoter construct. Measure luminescence after 24–48 hours of this compound exposure at concentrations aligned with its EC50 (70 nM for PPARγ). Include positive controls (e.g., rosiglitazone) and normalize data to vehicle-treated cells. Ensure solvent (DMSO) concentrations ≤0.1% to avoid cytotoxicity. Characterize dose-response curves to confirm functional selectivity across PPAR subtypes (α/γ/δ) using IC50/EC50 comparisons .

Q. How should researchers address solubility limitations of this compound in cell-based assays?

this compound is soluble in DMSO (0.3 mg/mL). For aqueous solutions, prepare a stock solution in DMSO and dilute in culture medium to final concentrations, ensuring DMSO ≤0.1%. Vortex thoroughly and confirm compound stability via HPLC or LC-MS if prolonged incubation (>24 hours) is required. Pre-treat solutions with endotoxin removal filters if used in immune cell studies to avoid contamination .

Q. What in vivo models are suitable for studying this compound’s anti-diabetic effects?

Use high-fat-diet (HFD)-induced obese mice or Zucker diabetic fatty (ZDF) rats. Administer this compound intraperitoneally (5–10 mg/kg/day) for 4–8 weeks. Monitor glucose tolerance (OGTT), insulin sensitivity (ITT), and adiponectin levels. Compare outcomes with PPARγ-specific agonists (e.g., pioglitazone) to contextualize efficacy. Include histopathology of adipose tissue to assess adipocyte differentiation .

Advanced Research Questions

Q. How can researchers resolve discrepancies between PPARγ binding affinity (IC50) and functional activation (EC50) data for this compound?

Discrepancies may arise from assay conditions (e.g., cell type, reporter construct sensitivity) or off-target effects. To investigate:

- Perform competitive binding assays with radiolabeled ligands (e.g., ³H-rosiglitazone) to validate IC50 values.

- Use PPARγ knockout models to confirm target specificity.

- Analyze downstream gene expression (e.g., ADIPOQ, FABP4) via qPCR to correlate EC50 with biological activity .

Q. What strategies optimize this compound’s therapeutic index in metabolic disease studies?

- Dose Titration: Conduct pharmacokinetic profiling to determine tissue-specific exposure (e.g., adipose vs. liver).

- Combination Therapy: Co-administer with PPARα agonists (e.g., fenofibrate) to enhance lipid metabolism while minimizing PPARγ-mediated edema risks.

- Tissue-Selective Delivery: Use nanoparticle encapsulation to target adipose tissue, reducing systemic exposure .

Q. How should contradictory data on this compound’s anti-inflammatory effects be analyzed?

Conflicting results may stem from model-specific immune responses. For example, in LPS-stimulated macrophages, this compound may suppress TNF-α but elevate IL-10 via PPARδ cross-talk. Address this by:

- Using isoform-specific PPAR knockdown/knockout models.

- Profiling cytokine secretion across multiple immune cell types (e.g., primary macrophages, T cells).

- Integrating transcriptomic data (RNA-seq) to identify non-canonical pathways influenced by this compound .

Methodological Best Practices

Q. What quality controls are critical for this compound storage and handling?

- Store lyophilized this compound at –20°C in airtight, light-protected vials.

- Confirm purity (>98%) via NMR or mass spectrometry before use.

- Avoid freeze-thaw cycles for DMSO stocks; aliquot into single-use volumes .

Q. How can researchers mitigate batch-to-batch variability in this compound studies?

- Source this compound from vendors providing Certificate of Analysis (CoA) with lot-specific HPLC/LC-MS data.

- Validate biological activity across batches using standardized reporter assays.

- Include internal controls (e.g., reference EC50 values for rosiglitazone) in each experiment .

Data Interpretation Frameworks

Q. What statistical approaches are recommended for analyzing this compound’s dose-response relationships?

Use nonlinear regression (e.g., GraphPad Prism) to fit sigmoidal curves and calculate EC50/IC50. Report 95% confidence intervals and compare curves with extra sum-of-squares F-tests. For transcriptomic data, apply false discovery rate (FDR) correction to adjust for multiple comparisons .

Q. How to contextualize this compound’s potency relative to clinical PPARγ agonists?

Normalize data to clinically relevant benchmarks. For example, this compound’s EC50 for PPARγ (70 nM) is ~2-fold lower than rosiglitazone’s (150 nM), suggesting higher potency. However, assess therapeutic windows by comparing efficacy (e.g., glucose lowering) and adverse effects (e.g., weight gain) in parallel preclinical models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.